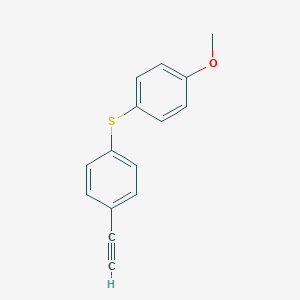
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is an organic compound that features both ethynyl and methoxy functional groups attached to a phenyl ring, with a sulfane linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynylphenyl)(4-methoxyphenyl)sulfane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 4-iodoanisole and 4-ethynylphenyl sulfide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of (4-Ethynylphenyl)(4-methoxyphenyl)sulfoxide or sulfone.
Reduction: Formation of (4-Ethynylphenyl)(4-methoxyphenyl)alkene or alkane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.
Biology
The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research is ongoing to investigate the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)(4-methoxyphenyl)sulfane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds. The sulfane linkage can act as a sulfur donor in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(4-methylphenyl)sulfane: Similar structure but with a methyl group instead of an ethynyl group.
(4-Ethynylphenyl)(4-hydroxyphenyl)sulfane: Similar structure but with a hydroxy group instead of a methoxy group.
(4-Ethynylphenyl)(4-chlorophenyl)sulfane: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is unique due to the presence of both ethynyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-ethynyl-4-(4-methoxyphenyl)sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-3-12-4-8-14(9-5-12)17-15-10-6-13(16-2)7-11-15/h1,4-11H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHGEKLTLOWHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














